(2s,3r)-3-Amino-2-Hydroxydecanoic Acid
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Overview
Description
(2S,3R)-3-Amino-2-Hydroxydecanoic Acid is a chiral amino acid derivative with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-Amino-2-Hydroxydecanoic Acid can be achieved through several methods. One common approach involves the use of L-threonine transaldolase, which catalyzes the formation of the desired compound from L-threonine and other substrates . Another method includes the use of Fe(II)/α-ketoglutaric acid-dependent dioxygenases, which selectively hydroxylate pipecolic acid to produce (2S,3R)-3-Hydroxypipecolic Acid .
Industrial Production Methods
Industrial production of this compound often involves biocatalysis due to its efficiency and selectivity. Enzymatic methods are preferred as they offer high yields and stereoselectivity under mild conditions, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-Amino-2-Hydroxydecanoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert it into different amino alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions typically occur under mild to moderate conditions to preserve the stereochemistry of the compound .
Major Products Formed
The major products formed from these reactions include keto acids, amino alcohols, and various substituted derivatives, which have applications in pharmaceuticals and chemical synthesis .
Scientific Research Applications
(2S,3R)-3-Amino-2-Hydroxydecanoic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein synthesis.
Industry: It is utilized in the production of bioactive compounds and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of (2S,3R)-3-Amino-2-Hydroxydecanoic Acid involves its interaction with specific enzymes and receptors. It acts as a substrate for enzymes like dioxygenases, which hydroxylate the compound to produce bioactive derivatives. These derivatives can then interact with molecular targets such as ribosomes and proteases, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3-Amino-2-Hydroxybutanoic Acid
- (2S,3S)-3-Amino-2-Hydroxybutanoic Acid
- (2R,3R)-3-Amino-2-Hydroxybutanoic Acid
- (2R,3S)-3-Amino-2-Hydroxybutanoic Acid
Uniqueness
(2S,3R)-3-Amino-2-Hydroxydecanoic Acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its longer carbon chain compared to similar compounds like (2S,3R)-3-Amino-2-Hydroxybutanoic Acid provides different hydrophobic interactions and binding affinities, making it suitable for specific applications in drug design and synthesis .
Properties
CAS No. |
157824-07-2 |
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Molecular Formula |
C10H21NO3 |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
(2S,3R)-3-amino-2-hydroxydecanoic acid |
InChI |
InChI=1S/C10H21NO3/c1-2-3-4-5-6-7-8(11)9(12)10(13)14/h8-9,12H,2-7,11H2,1H3,(H,13,14)/t8-,9+/m1/s1 |
InChI Key |
CZHBZYFMCYCASB-BDAKNGLRSA-N |
Isomeric SMILES |
CCCCCCC[C@H]([C@@H](C(=O)O)O)N |
Canonical SMILES |
CCCCCCCC(C(C(=O)O)O)N |
Origin of Product |
United States |
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